molecular formula C8H9FN2O B3112265 (4-fluoro-2-methylphenyl)urea CAS No. 188796-85-2

(4-fluoro-2-methylphenyl)urea

Cat. No.: B3112265
CAS No.: 188796-85-2
M. Wt: 168.17 g/mol
InChI Key: YMPVQBYBYPSQEY-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2) is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is supplied for research purposes only. Phenyl-urea-based small molecules are a subject of significant interest in medicinal chemistry research. Scientific studies have identified the phenyl-urea scaffold as a promising pharmacophore for the development of inhibitors against bacterial penicillin-binding protein 4 (PBP4) . PBP4 is a key enzyme for Staphylococcus aureus , as it is crucial for the bacteria's ability to invade bone tissue and is also a determinant of resistance to β-lactam antibiotics . Inhibitors of PBP4 thus have dual therapeutic potential: to limit infections like osteomyelitis and to reverse antibiotic resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . While research is ongoing, the structural features of this compound, including its hydrogen-bond donating and accepting capabilities, make it a valuable building block for investigating these and other biological mechanisms. Researchers can utilize this compound in the synthesis of novel derivatives or as a standard in biochemical assays. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVQBYBYPSQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The synthesis of (4-fluoro-2-methylphenyl)urea and related substituted ureas can be achieved through several established chemical reactions. A common method involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. asianpubs.org

A general synthetic route is outlined below:

Starting Material: 4-fluoro-2-methylaniline (B1329321) Reagent: A source of the urea (B33335) carbonyl group, such as an isocyanate or a carbamate (B1207046) precursor. asianpubs.orgReaction: The amino group of 4-fluoro-2-methylaniline attacks the electrophilic carbonyl carbon of the reagent, leading to the formation of the urea linkage.

Reactant 1 Reactant 2 Product Reaction Type
4-fluoro-2-methylanilineIsocyanic acid (or a salt thereof)This compoundNucleophilic addition
4-fluoro-2-methylanilinePhenyl chloroformate followed by ammonia (B1221849)This compoundMulti-step synthesis

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Structure Determination

Carbon-13 (<sup>13</sup>C) NMR Spectroscopic Investigations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₈H₉FN₂O and a monoisotopic mass of 168.07 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, run in positive ion mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 169.07.

The fragmentation of phenylurea derivatives is well-understood and generally involves specific bond cleavages. For this compound, the primary fragmentation pathways would likely involve the cleavage of the urea moiety. Key fragmentation steps could include:

Loss of ammonia (NH₃) from the protonated molecule.

Cleavage of the C-N bond to generate fragments corresponding to the isocyanate and amine precursors. This would result in a fragment ion for 4-fluoro-2-methylaniline (B1329321) at m/z 125.06 and a signal related to the isocyanate portion.

Further fragmentation of the aromatic ring, though this is typically less favored.

A proposed fragmentation pattern helps in confirming the identity and purity of the synthesized compound. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be thoroughly described based on established protocols and analyses of closely related fluorinated phenylurea compounds. iucr.orgresearchgate.net

High-quality single crystals suitable for X-ray diffraction are essential for structural determination. For urea derivatives like this compound, the most common and effective method is slow evaporation . mdpi.comnih.gov This technique involves dissolving the purified compound in a suitable solvent or solvent mixture (such as ethanol, methanol, or dimethylformamide) and allowing the solvent to evaporate slowly at a constant temperature. mdpi.comnih.gov This gradual process facilitates the orderly arrangement of molecules into a well-defined crystal lattice.

The collection of diffraction data for a crystal of this compound would follow standard laboratory procedures. A suitable single crystal is mounted on a goniometer of a modern diffractometer equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), and a sensitive detector. iucr.orgiucr.org

The data collection and refinement process would be governed by the parameters outlined in the representative table below, based on data from analogous compounds. iucr.orgresearchgate.net

Parameter Representative Value
Crystal system Monoclinic
Space group P2₁/c
Radiation type Mo Kα
Wavelength (Å) 0.71073
Temperature (K) 296
Data collection software CrysAlisPro
Structure solution software SHELXT
Structure refinement software SHELXL
Final R indices [I > 2σ(I)] R₁ ≈ 0.05, wR₂ ≈ 0.15
Goodness-of-fit (S) ≈ 1.05

The initial structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). iucr.org Hydrogen atoms, particularly those on nitrogen, are typically located in a difference Fourier map and refined, while others are placed in geometrically calculated positions. iucr.orgiucr.org

The molecular conformation of this compound is characterized by the relative orientation of the phenyl ring and the urea moiety. The urea group (-NH-CO-NH-) itself is expected to be nearly planar. However, due to steric hindrance from the ortho-methyl group, the phenyl ring is significantly twisted out of the plane of the urea group.

The crystal packing of phenylurea derivatives is dominated by a network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen-bond donors, while the carbonyl oxygen is a strong hydrogen-bond acceptor.

The most prominent interaction is the N-H···O hydrogen bond . In many diaryl ureas, these interactions link molecules into centrosymmetric dimers, forming a characteristic R²₂(8) ring motif. researchgate.netscribd.com These dimers can then be further connected into tapes or sheets. An alternative and also very common motif involves the formation of infinite one-dimensional tapes where each urea molecule donates and accepts two hydrogen bonds. iucr.orgresearchgate.net

In addition to these strong interactions, weaker contacts play a crucial role in stabilizing the three-dimensional architecture. Given the substituents, the following interactions are expected:

C-H···O interactions : The carbonyl oxygen can accept additional weak hydrogen bonds from aromatic C-H groups.

C-H···F interactions : The fluorine atom can act as a weak hydrogen-bond acceptor, forming C-H···F contacts that link adjacent molecules. iucr.orgresearchgate.net

π–π stacking : Offset stacking interactions between the aromatic rings of adjacent molecules may also be present, although these are often precluded by the strong hydrogen-bonding networks.

The geometric parameters for typical hydrogen bonds in related structures are summarized below.

D-H···A d(H···A) (Å) d(D···A) (Å) **∠(DHA) (°) **
N-H···O~ 2.1~ 2.9~ 160-170
C-H···F~ 2.5~ 3.4~ 150
C-H···O~ 2.6~ 3.5~ 140

Table data are representative values from analogous structures. iucr.orgresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, corresponding to the strongest interactions like hydrogen bonds. iucr.orgnih.gov

Interaction Type Percentage Contribution to Hirshfeld Surface (%)
H···H~ 35 - 40 %
C···H / H···C~ 20 - 25 %
O···H / H···O~ 15 - 20 %
F···H / H···F~ 10 - 15 %
C···C~ 3 - 5 %
N···H / H···N~ 2 - 4 %

The fingerprint plot for H···H contacts typically appears as a large, diffuse region, reflecting the high abundance of these contacts on the surface. The N-H···O and C-H···F hydrogen bonds would appear as distinct, sharp spikes in the O···H and F···H fingerprint plots, respectively, indicating their specific and directional nature. iucr.orgresearchgate.netnih.gov This analysis provides a quantitative and visual summary of the forces that govern the crystal packing.

Computational and Theoretical Investigations of 4 Fluoro 2 Methylphenyl Urea

Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the intrinsic properties of (4-fluoro-2-methylphenyl)urea. These computational techniques allow for the detailed analysis of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations have been employed to determine various properties of urea (B33335) derivatives, providing insights into their stability and reactivity. mdpi.comresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comresearchgate.netscience.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

For instance, in studies of similar urea derivatives, a small frontier orbital gap was correlated with high chemical reactivity. mdpi.com The HOMO acts as an electron donor, and the LUMO as an electron acceptor. mdpi.com A molecule with a higher HOMO energy is considered a better electron donor, while one with a lower LUMO energy is a better electron acceptor. mdpi.com The HOMO-LUMO gap also influences the molecule's polarizability. mdpi.com Theoretical calculations on related compounds have shown that the HOMO-LUMO energy gap can be around 3.743 eV. researchgate.net The study of the electronic properties, such as HOMO and LUMO energies, is often performed using time-dependent DFT (TD-DFT). science.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrazole Derivative researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.507
LUMO Energy-2.764
Energy Gap (ΔE)3.743

This table presents data for 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a molecule with some structural similarities, to illustrate typical values obtained through DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates areas of high electron density (negative potential) and blue represents areas of low electron density (positive potential). researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding molecular stability arising from hyperconjugative interactions. researchgate.netresearcher.lifepnrjournal.com

DFT calculations are also used to simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. acs.orglibretexts.orgmgcub.ac.in These simulated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions within the molecule. researchgate.netacs.org

The calculated vibrational frequencies are often scaled to improve agreement with experimental values. researchgate.net The analysis of vibrational modes, aided by Potential Energy Distribution (PED) calculations, provides a detailed picture of the molecular vibrations. researchgate.net

Simulated electronic spectra, obtained through Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions occurring within the molecule. scispace.comresearchgate.net These calculations can predict the absorption wavelengths and the nature of the electronic transitions, such as n→π* and π→π* transitions, which involve the promotion of electrons from non-bonding or pi orbitals to anti-bonding pi orbitals. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Ab Initio and Semi-Empirical Approaches

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. science.govnih.gov These methods, such as Hartree-Fock (HF), can be computationally intensive but provide a high level of theoretical accuracy. researchgate.net Ab initio calculations have been used to study the structure and properties of urea and its derivatives, confirming, for example, that the urea molecule is planar in the crystal but non-planar in the gas phase. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are computationally less demanding and can be useful for large molecular systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For urea derivatives, MD simulations provide insights into the stability of ligand-protein complexes. mdpi.comnih.gov These simulations can assess the conformational changes and stability of a compound when bound to a biological target, such as an enzyme or receptor. nih.gov

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein-ligand complex from its initial docked pose over time. A stable RMSD trajectory suggests a stable binding. mdpi.comnih.gov Another metric, the Root Mean Square Fluctuation (RMSF), indicates the fluctuation of individual amino acid residues, with higher values in the N and C-terminal tails and lower, more stable values for residues in the binding site. mdpi.com The Radius of Gyration (rGyr) and Solvent Accessible Surface Area (SASA) also provide information on the compactness and stability of the complex. mdpi.com For instance, in studies of related urea and thiourea (B124793) derivatives, MD simulations have been used to confirm the stability of docked conformations within the active sites of target proteins, supporting the viability of these compounds as inhibitors. mdpi.comnih.govbiorxiv.org

Molecular Docking Studies: Theoretical Binding Conformations and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand the binding mechanisms of potential drug candidates with their protein targets. mdpi.combohrium.com For derivatives of this compound, docking studies have been instrumental in elucidating binding interactions with various enzymes and receptors. mdpi.commdpi.combohrium.com

These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, the urea moiety is often a key pharmacophore, with its carbonyl oxygen and N-H groups acting as hydrogen bond acceptors and donors, respectively. mdpi.com Docking studies on related urea derivatives have shown that the urea group can form hydrogen bonds with key amino acid residues like glutamic acid in the active site of a target protein. nih.gov The phenyl ring and its substituents, such as the fluoro and methyl groups on this compound, typically engage in hydrophobic or van der Waals interactions with the receptor's binding pocket. nih.gov

Table 1: Representative Binding Interactions from Molecular Docking of Urea Derivatives

Interacting Residue Interaction Type Moiety Involved Reference
Asp93, Asp289, Gly291 Hydrogen Bond Urea/Thiourea Moiety nih.gov
Gly74 Van der Waals Phenyl Ring nih.gov
Glu151, Glu154 Hydrogen Bond Urea Group nih.gov
His545, His519, Asp633 Metal Binding Thiourea Moiety (in urease) mdpi.com
Cys919, Asp1046 Hydrogen Bond Urea and Pyrimidine mdpi.com

This table is illustrative of interactions observed for various urea derivatives in different protein targets.

Theoretical Evaluation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For urea derivatives, computational methods are heavily employed to build SAR models.

In silico design and virtual screening are foundational steps in modern drug discovery, allowing for the rapid assessment of large compound libraries against a biological target. nih.gov Virtual screening can be based on ligand pharmacophores or the structure of the target receptor (structure-based). nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model is then used to screen databases for molecules that match these features. nih.gov

Structure-based virtual screening involves docking compounds from a library into the target's binding site and scoring them based on their predicted binding affinity. nih.gov Compounds that pass initial filters, such as Lipinski's rule of five for drug-likeness, and show high docking scores are selected for further analysis. nih.govnih.gov This approach has been successfully used to identify novel urea derivatives as potential inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), the three-dimensional steric and electrostatic fields of aligned molecules are correlated with their activity. mdpi.com

A robust QSAR model is characterized by high internal and external validation metrics. nih.gov Key statistical parameters include the squared correlation coefficient (R²), which indicates the model's fit to the training data, and the leave-one-out cross-validated correlation coefficient (q² or Q²), which measures its internal predictive ability. mdpi.comnih.gov A high q² (typically > 0.5) suggests a reliable and predictive model. mdpi.com For a series of novel nopol-derived 1,3,4-thiadiazole-thiourea compounds, a 3D-QSAR model was established with a q² of 0.753 and an r² of 0.992, indicating high predictability. mdpi.com Such models can then be used to predict the activity of newly designed compounds. mdpi.com

Table 2: Example of QSAR Model Validation Parameters

Parameter Description Typical Value for a Good Model Reference
q² (or Q²) Leave-one-out cross-validation coefficient > 0.5 mdpi.com
Squared correlation coefficient > 0.6 nih.gov
R²pred Predictive squared correlation coefficient for external test set > 0.6 nih.gov

The biological activity of phenylurea compounds is significantly influenced by the electronic and steric properties of substituents on the phenyl ring. mdpi.com The fluorine atom at the 4-position and the methyl group at the 2-position of this compound have distinct effects.

Electronic Effects: Fluorine is a highly electronegative, electron-withdrawing group, which can influence the acidity of the N-H protons of the urea moiety and affect hydrogen bonding capabilities. researchgate.net The methyl group is weakly electron-donating. The interplay of these electronic effects can modulate the binding affinity of the molecule to its target. researchgate.netnih.gov

Steric Effects: The ortho-methyl group introduces steric hindrance, which can restrict the rotation of the phenyl ring. This conformational constraint can be either beneficial or detrimental to binding, depending on the topology of the receptor's active site. nih.gov In some series of urea derivatives, bulky substituents are favored for maximal activity, suggesting that they fit into specific hydrophobic pockets within the target protein. nih.gov The position of substituents is crucial; for example, ortho-substituents can have a more significant steric impact than those at the meta or para positions. researchgate.netnih.gov

SAR studies on various urea derivatives have consistently shown that modifications to the phenyl ring substituents lead to significant changes in activity, highlighting the importance of optimizing these electronic and steric factors. mdpi.commdpi.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Organic molecules, particularly those with donor-π-acceptor structures, can exhibit significant NLO responses. The NLO properties of molecules like this compound can be predicted using quantum chemical calculations, often employing Density Functional Theory (DFT). bohrium.comresearchgate.net

Key NLO parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. acrhem.org The calculated β value is often compared to that of urea, which is a standard reference material for NLO studies. researchgate.netacrhem.org Theoretical studies on similar aromatic compounds have shown that calculated hyperpolarizability values can be many times greater than that of urea, indicating their potential as NLO materials. researchgate.netacrhem.org Factors like intramolecular charge transfer, influenced by electron-donating and withdrawing substituents, play a significant role in enhancing the NLO response. researchgate.net

Table 3: Theoretical NLO Properties (Illustrative)

Property Symbol Description Comparison Standard Reference
Dipole Moment μ A measure of the molecule's overall polarity. - researchgate.net
Polarizability α The ability of the electron cloud to be distorted by an electric field. - researchgate.net
First Hyperpolarizability β A measure of the second-order nonlinear optical response. Urea researchgate.netacrhem.org

This table presents the types of NLO properties calculated theoretically. Actual values are highly dependent on the specific molecule and the computational method used.

Reactivity Profiles and Mechanistic Chemical Studies

Reaction Chemistry of the Urea (B33335) Moiety

The urea functional group is central to the reactivity of (4-fluoro-2-methylphenyl)urea. Its chemistry is analogous to other phenylurea derivatives, which are known to participate in several key reactions.

The formation of phenylureas typically involves the reaction of an amine with an isocyanate intermediate. nih.gov This classical approach can be adapted to synthesize unsymmetrical ureas. nih.govtandfonline.com For instance, the reaction of amines with phosgene (B1210022) or its equivalents generates isocyanate intermediates, which then react with other amine nucleophiles to form the final urea product. nih.gov

The urea linkage is susceptible to hydrolysis, particularly under strong acidic or basic conditions. cymitquimica.comsmolecule.com This reaction typically leads to the cleavage of the urea bond to form an amine and a carbamic acid, which further decomposes. The stability of the urea bond is significant, often requiring harsh conditions like high temperature or the presence of catalysts for cleavage to occur. researchgate.net The hydrolysis of phenylureas can be influenced by temperature, pH, and the concentration of buffers in the solution. researchgate.net Kinetic studies suggest that the hydrolysis may proceed through the formation of a zwitterionic intermediate. researchgate.net

The reactivity of the urea group can be modulated by the substituents on the phenyl ring. The nitrogen atoms of the urea moiety play a crucial role in its conformational preferences, which in turn can affect its reactivity. nih.gov

Table 1: General Reactions of the Phenylurea Moiety

Reaction Type Reagents/Conditions Products
Synthesis Isocyanate + Amine Substituted Urea
Hydrolysis Strong Acid/Base, High Temperature Amine + Carbamic Acid (decomposes)

| "Urea to Urea" | N,N-dimethyl-N'-hetaryl ureas + Amine | Unsymmetrical Ureas |

Aromatic Reactivity of the Fluoro- and Methyl-Substituted Phenyl Ring

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of the fluorine and methyl substituents. Both groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Fluorine: As a halogen, fluorine is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, it is an ortho, para-director due to the resonance effect, where its lone pairs can stabilize the arenium ion intermediate.

Methyl Group: The methyl group is an electron-donating group through hyperconjugation, which activates the ring towards electrophilic substitution and is also an ortho, para-director.

In the (4-fluoro-2-methylphenyl) ring, the urea moiety is attached at position 1, the methyl group at position 2, and the fluorine at position 4. The directing effects of these groups are as follows:

The -NH-CO-NH2 group is a strong activating group and an ortho, para-director.

The -CH3 group at position 2 is an activating group and directs to its ortho (positions 1 and 3) and para (position 5) positions.

The -F group at position 4 is a deactivating group but directs to its ortho (positions 3 and 5) and para (position 1) positions.

Hydrolysis and Degradation Pathways of this compound

The degradation of this compound in the environment is primarily driven by hydrolysis and photolysis. Phenylurea compounds can be broken down under acidic or alkaline conditions or by UV radiation. chemicalbook.com

Hydrolysis of the urea linkage is a key degradation pathway. cymitquimica.com This reaction is significantly affected by pH and temperature. researchgate.net Under strongly acidic or basic conditions, the C-N bond of the urea moiety can be cleaved. smolecule.com For phenylureas in general, hydrolysis can be a slow process under neutral environmental conditions but is accelerated in the presence of acids or bases. cymitquimica.comresearchgate.net The process can lead to the formation of 4-fluoro-2-methylaniline (B1329321) and, ultimately, further degradation products. The degradation of related phenylurea herbicides is known to produce various metabolites through pathways like N-demethylation and hydroxylation of the aromatic ring, although these are more relevant for N-alkylated ureas. researchgate.net

Table 2: Factors Influencing Phenylurea Hydrolysis

Factor Effect on Hydrolysis Rate
pH Increased rate under strong acid or base conditions. cymitquimica.comresearchgate.net
Temperature Increased rate with higher temperature. researchgate.net

| Buffer Concentration | Can catalyze the reaction. researchgate.net |

Photochemical and Thermal Transformations

The photochemical behavior of phenylurea herbicides, a class to which this compound belongs, is highly dependent on the substituents on the aromatic ring. chemicalbook.comnih.govrsc.org

For halogenated phenylureas, the primary photochemical transformation in aqueous solutions is photohydrolysis, where the halogen atom is replaced by a hydroxyl group. chemicalbook.comnih.govrsc.org In the specific case of para-halogenated phenylureas, the formation of a carbene intermediate has been observed. nih.govrsc.org Another possible pathway for unhalogenated phenylureas upon excitation with UV light is an intramolecular rearrangement similar to a photo-Fries rearrangement. chemicalbook.comnih.govrsc.org

Photooxidation represents another significant degradation route, which can be induced by photocatalysts, iron salts, or humic substances present in the environment. chemicalbook.comnih.govrsc.org In the absence of water, the main phototransformation pathway for some phenylureas is the oxidation or elimination of alkyl groups on the urea nitrogen. nih.govrsc.org Modeling studies on similar phenylurea herbicides suggest that reactions with hydroxyl radicals (·OH) and triplet states of chromophoric dissolved organic matter are major phototransformation pathways under most environmental conditions. nih.govebi.ac.uk

The thermal stability of urea compounds can be substantial. The thermal degradation of related polyurethane-ureas has been shown to occur in distinct steps, with the initial step often involving the breakdown of the urethane (B1682113) or urea linkages at elevated temperatures. researchgate.net For some organosulfur compounds, the introduction of a methyl group onto a phenyl ring has been shown to lower the thermal decomposition temperature. acs.org

Comparative Studies with 4 Fluoro 2 Methylphenyl Urea Analogues

Design and Synthesis of Chemically Modified Analogues

The design of analogues of (4-fluoro-2-methylphenyl)urea is often driven by the need to understand and modulate biological or material properties through systematic structural alterations. This involves modifying the substitution pattern on the phenyl ring or altering the urea (B33335) moiety itself. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry and materials science due to its unique electronic properties, which can influence lipophilicity, metabolic stability, and molecular interactions. researchgate.netbeilstein-journals.org

The synthesis of phenylurea derivatives, including analogues of this compound, typically follows well-established synthetic routes. A primary method involves the reaction of a substituted aniline (B41778) with an appropriate isocyanate. mdpi.comnih.gov For instance, analogues can be prepared by reacting various substituted phenyl isocyanates with 4-fluoro-2-methylaniline (B1329321). Another common approach is the reaction of an aniline derivative with urea, often in the presence of an acid catalyst. iglobaljournal.com More complex analogues, such as N-benzoyl-N'-phenylureas, can be synthesized by reacting a substituted phenyl isocyanate with N-chlorobenzamide or through the hydrolysis of a corresponding thiourea (B124793) precursor. wikipedia.org Microwave-assisted synthesis has also been employed to enhance reaction rates and yields for certain phenylurea derivatives. ucl.ac.be

The design strategy often explores the impact of the position and nature of substituents. For example, studies have investigated moving the fluoro and methyl groups to different positions on the phenyl ring or introducing additional functional groups. nih.govmdpi.com These modifications are designed to probe the steric and electronic requirements for specific interactions. In some cases, the phenyl ring is replaced by other aromatic or heterocyclic systems to explore bioisosteric relationships. mdpi.com The rationale behind these designs is frequently linked to quantitative structure-activity relationship (QSAR) studies, aiming to build models that correlate structural features with observed properties. researchgate.netnih.gov

Table 1: Examples of Synthetic Routes for Phenylurea Analogues This table is interactive. You can sort and filter the data.

Analogue Type Reactant 1 Reactant 2 Conditions Reference
N,N'-Diarylureas Substituted Aniline Substituted Phenyl Isocyanate Organic Solvent (e.g., Toluene), Reflux mdpi.com
N-Aryl-N'-Alkylureas Substituted Aniline Alkyl Isocyanate Organic Solvent, Room Temperature nih.gov
Phenylureas Aniline, Urea Water, HCl, Acetic Acid Boiling/Reflux iglobaljournal.com
Benzoylphenylureas Phenyl Isocyanate N-Chlorobenzamide Dry Benzene (B151609), Reflux wikipedia.org
Hydrazide Derivatives Phenylureido Benzohydrazide 2-Chloronictinoyl Chloride Tetrahydrofuran, Room Temperature mdpi.com

Comparative Spectroscopic and Structural Analysis of Analogues

Spectroscopic and structural analyses are crucial for confirming the identity of synthesized analogues and understanding their three-dimensional architecture and intermolecular interactions.

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are standard tools for characterizing phenylurea analogues. In ¹H NMR spectra, the chemical shifts of the urea N-H protons are particularly informative, as their position can indicate involvement in intra- or intermolecular hydrogen bonding. The signals from the aromatic protons are also key to confirming the substitution pattern on the phenyl ring. For example, in a series of N-(pyridin-4-yl)-N'-phenylureas, the chemical shifts and coupling constants of the phenyl and pyridyl protons confirm the structure of the synthesized compounds. acs.org

IR spectroscopy provides valuable information about the functional groups present. The N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region, and the C=O (Amide I) stretching vibration, usually around 1630-1700 cm⁻¹, are characteristic of the urea moiety. The position and shape of these bands can be influenced by hydrogen bonding.

Structural Analysis: Single-crystal X-ray diffraction provides definitive information about the solid-state conformation and packing of phenylurea analogues. nih.gov Studies on fluorinated N-(pyridin-4-yl)-N'-phenylureas have revealed that the molecular conformation is often non-planar, with a significant dihedral angle between the phenyl ring and the plane of the urea group. acs.orgresearchgate.net This twist is a common feature in phenylureas and influences the degree of electronic conjugation across the molecule. acs.org

Table 2: Comparative Structural Data for Phenylurea Analogues This table is interactive. You can sort and filter the data.

Compound Class Key Feature Dihedral Angle (Phenyl-Urea) Dominant Intermolecular Interactions Reference
N-(2-Chloropyridin-4-yl)-N'-(fluorophenyl)ureas Fluorine Substitution Varies with F position N-H···N, N-H···O, C-H···F acs.orgresearchgate.net
Diuron (3,4-dichlorophenyl) 3-position halogen 33.6° N-H···O acs.org
Monuron (4-chlorophenyl) No 3-position halogen 53.6° N-H···O acs.org

Comparative Computational Analysis of Analogues

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to investigate the properties of this compound analogues at the molecular level. tandfonline.comnih.gov These studies complement experimental data by providing insights into molecular geometry, electronic structure, and reactivity descriptors.

Molecular Geometry and Conformation: DFT calculations can accurately predict the optimized geometries of phenylurea analogues, which are generally in good agreement with experimental X-ray diffraction data. tandfonline.compnnl.gov Potential energy surface (PES) scans can be used to explore the rotational barriers around the C-N bonds. For phenylurea, the lowest energy conformation is typically a trans isomer with a syn geometry of the phenyl ring relative to the carbonyl group. pnnl.gov The barrier to rotation around the C(sp²)-N bond in phenylureas is calculated to be in the range of 8-10 kcal/mol, indicating a significant degree of double-bond character due to conjugation. pnnl.gov

Electronic Structure Analysis: Analysis of the frontier molecular orbitals (HOMO and LUMO) is a common computational approach. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For phenylurea herbicides, studies have shown that the HOMO is typically localized on the phenyl ring and the adjacent nitrogen, while the LUMO is distributed over the carbonyl group and the phenyl ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In phenylurea derivatives, the most negative potential (red/yellow regions) is typically located around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bond donation and electrophilic attack. The regions around the N-H protons show a positive potential (blue regions), indicating their role as hydrogen bond donors. researchgate.net

Table 3: Comparative Computational Descriptors for Phenylurea Analogues This table is interactive. You can sort and filter the data.

Molecule Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference
Fenuron DFT/B3LYP (in water) -7.21 -0.36 6.85 researchgate.net
Monuron DFT/B3LYP (in water) -7.34 -0.66 6.68 researchgate.net
Diuron DFT/B3LYP (in water) -7.49 -0.92 6.57 researchgate.net

Correlation of Structural Modifications with Electronic and Reactivity Profiles

A central goal of studying analogues is to establish clear correlations between specific structural changes and the resulting electronic properties and chemical reactivity. aps.org For phenylurea derivatives, these relationships are often analyzed through Quantitative Structure-Activity/Reactivity Relationships (QSAR).

Electronic Effects of Substituents: Substituents on the phenyl ring, such as the fluoro and methyl groups in this compound, exert significant electronic effects. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), but also a weak electron-donating mesomeric effect (+M) when in the para position. The methyl group is electron-donating through both inductive (+I) and hyperconjugation effects. The net electronic impact on the phenyl ring and the urea moiety depends on the nature and position of these substituents. nih.govacs.org

These electronic effects directly influence the molecule's properties. For example, electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H protons and affect the hydrogen bonding capabilities of the urea group. Hammett constants are often used to quantify these electronic effects in QSAR studies, correlating them with biological activity or chemical reactivity. acs.org Studies have shown that the potency of some phenylurea derivatives correlates with electronic properties at specific positions on the phenyl ring. pnas.org

Steric Effects and Reactivity: Steric hindrance, particularly from substituents at the ortho position (like the 2-methyl group), plays a crucial role. An ortho-substituent can force the phenyl ring to rotate out of the plane of the urea moiety, as reflected by an increased dihedral angle. acs.org This rotation disrupts π-conjugation between the ring and the urea group, which can significantly alter the molecule's electronic properties and reactivity. For instance, ortho-substitution has been shown to decrease the herbicidal activity of some phenylureas, likely by interfering with the molecule's ability to adopt the optimal conformation for receptor binding. acs.org

The reactivity of the urea group itself can be modulated by these structural changes. For example, the acylation of phenylureas with isocyanates or anhydrides is sensitive to the electronic nature of the substituents. rsc.org Similarly, the photochemical behavior of phenylureas, such as their susceptibility to photo-Fries rearrangement or photohydrolysis, is highly dependent on the nature and position of substituents on the ring, especially halogens. nih.gov The cleavage of the urea bond under certain reactive conditions, such as with perfluoroanhydrides, is another reaction pathway influenced by the substitution pattern. tandfonline.comtandfonline.com

Advanced Research Applications and Future Directions in 4 Fluoro 2 Methylphenyl Urea Chemistry

Supramolecular Chemistry and Molecular Self-Assembly

The urea (B33335) functional group is a powerful and highly directional motif for constructing ordered structures through self-assembly. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This enables the formation of strong, linear hydrogen-bonding arrays, often referred to as "urea tapes." In the case of (4-fluoro-2-methylphenyl)urea, these interactions drive the molecule to organize into predictable one-dimensional chains or more complex hierarchical structures.

The substituents on the phenyl ring play a critical role in modulating these assemblies. The 2-methyl group introduces a steric factor that can influence the planarity and packing of the urea tapes, potentially leading to helical or twisted architectures. The 4-fluoro substituent can participate in weaker, non-covalent interactions, such as halogen bonding or dipole-dipole interactions, further guiding the three-dimensional arrangement of the supramolecular polymer. acs.org

Research into urea-functionalized metal-organic cages and other self-assembled structures has shown that the urea moiety is highly effective at directing assembly and can be used to create complex, functional systems. researchgate.netrsc.org For example, studies on bis-urea monomers demonstrate their ability to form distinct supramolecular polymers, with the final structure being sensitive to solvent quality and monomer design. acs.org The self-assembly of this compound and its derivatives is a fertile ground for research, with potential applications in creating stimuli-responsive materials, molecular gels, and ordered templates for catalysis or crystal engineering. nottingham.ac.uk Future work will likely focus on co-crystallization with other molecules to form multi-component functional materials and on studying the dynamic behavior of these assemblies in response to external stimuli like light, temperature, or chemical analytes.

Applications in Materials Science and Engineering

The predictable self-assembly and tunable electronic properties of this compound make it an attractive building block for a new generation of advanced materials.

The incorporation of this compound into larger molecular or polymeric structures is a key strategy for developing novel functional materials. Its inherent ability to form robust, hydrogen-bonded networks can be harnessed to create materials with enhanced mechanical properties, thermal stability, or specific electronic functions. Boronic acids, for instance, are widely used in materials science, and creating boronic acid derivatives of phenylurea could lead to new sensory materials or components for organic electronics. wjpharmachem.com

The principles of hybrid organic-inorganic material design can also be applied. By functionalizing this compound with a silane (B1218182) group (e.g., R–Si(OR)₃), it can be covalently incorporated into a silica (B1680970) network via sol-gel chemistry. academie-sciences.fr This would allow for the creation of mesoporous hybrid materials where the urea moiety lines the pores, imparting specific surface properties such as hydrophobicity or selective binding capabilities. Such materials could find use in separation science, catalysis, or as low-dielectric-constant materials for microelectronics. The field is ripe for exploring its use in liquid crystals, photoresists, and flexible printed electronics, similar to related functional organic molecules. chemscene.com

Urea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

The inhibition mechanism is multifaceted and involves several key molecular features:

Adsorption Centers: The urea molecule contains nitrogen and oxygen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface. mdpi.com

Pi-Electron Interactions: The phenyl ring provides a source of π-electrons that can interact with the metal surface.

Protective Film Formation: The adsorbed inhibitor molecules displace water and corrosive ions from the metal surface, forming a compact film that acts as a physical barrier. jmaterenvironsci.com

The adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation), or a mixture of both. nih.gov The nature of this interaction can be elucidated through thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads). nih.gov Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are crucial for quantifying inhibitor efficiency and understanding the mechanism. mdpi.com PDP studies can determine whether an inhibitor is anodic, cathodic, or mixed-type, while EIS provides information about the charge transfer resistance at the metal-solution interface. acs.orgbohrium.com

For this compound, the fluoro and methyl substituents are expected to influence its inhibition efficiency by modifying the electron density on the phenyl ring and its solubility, thereby affecting its adsorption characteristics. Theoretical studies using Density Functional Theory (DFT) can provide further insight by calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, which correlate with the molecule's ability to donate electrons and adsorb onto the surface. researchgate.netbohrium.com

Table 1: Corrosion Inhibition Efficiency of Various Urea and Thiourea (B124793) Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
Bis-phenylurea aliphatic amine (BPUA)Carbon Steel1.0 M HCl50 mg/L95.1EIS/PDP nih.gov
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M98.96 (at 60°C)PDP/EIS acs.org
UreaMild SteelTank Water1.5 g/L99.46Potentiodynamic researchgate.net
Pyridine-carbamides (MS31)Carbon Steel1 M HCl200 mg/L97.1Electrochemical researchgate.net
Ethambutol (drug with urea-like structure)Mild Steel0.5 M H₂SO₄1000 ppm92.78Weight Loss bohrium.com

Development of Novel Functional Materials

Development of Novel Synthetic Methodologies

The synthesis of unsymmetrical ureas like this compound has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022) or isocyanates. Modern synthetic chemistry seeks to develop more efficient, safer, and versatile routes.

One common and effective method involves the reaction of an amine with an isocyanate. mdpi.com For the target compound, this would involve reacting 4-fluoro-2-methylaniline (B1329321) with an isocyanate source.

A more contemporary approach is the one-pot modified Curtius rearrangement, which starts from an aromatic acid chloride. researchgate.net This method avoids the handling of highly reactive isocyanates directly. Other novel methods include the palladium-catalyzed carbonylation of azides in the presence of amines, which produces N₂ as the only byproduct. organic-chemistry.org

Recent advances have also focused on the direct synthesis from amines and a carbonyl source. For example, S,S-dimethyl dithiocarbonate (DMDTC) has been employed as a phosgene substitute for the carbonylation of amines to yield N-alkylureas. organic-chemistry.org Another innovative, metal-free method generates isocyanates in situ from arylamines and CO₂ using a dehydrating agent, which can then be trapped by another amine to form the unsymmetrical urea. organic-chemistry.org

The synthesis of complex urea-containing molecules, such as those developed as kinase inhibitors, often involves multi-step sequences where the urea functionality is introduced at a key stage through coupling reactions. nih.govnih.gov These advanced methodologies provide chemists with a toolkit to construct complex urea derivatives with high precision and yield, paving the way for the creation of libraries of compounds for screening in various applications.

Exploration of Green Chemistry Principles in Urea Synthesis

The synthesis of commodity and fine chemicals is increasingly being guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize energy use, and eliminate hazardous substances. acs.orgcore.ac.ukscienceinschool.org The synthesis of this compound and other urea derivatives is an area where these principles can have a significant impact.

Key green chemistry strategies for urea synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org Traditional methods often have poor atom economy, generating stoichiometric byproducts. Catalytic methods are inherently more atom-economical.

Use of Safer Reagents and Solvents: A primary goal is to replace toxic reagents like phosgene. The use of CO₂, a non-toxic, renewable, and abundant C1 feedstock, is a highly attractive alternative. bohrium.com Recent research has demonstrated the direct synthesis of diverse ureas from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.orgbohrium.com Similarly, developing reactions that can be performed in safer solvents like water ("on-water" synthesis) or in solvent-free conditions significantly reduces environmental impact. organic-chemistry.orgthieme-connect.cominnovareacademics.in

Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes the energy footprint of the process. acs.org Electrochemical methods, for instance, can drive reactions under mild conditions using renewable electricity, offering a green alternative to energy-intensive thermal processes. nih.govacs.org

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, reduces waste. Selenium-catalyzed and ruthenium-catalyzed carbonylations are examples of efficient catalytic routes to ureas. organic-chemistry.orgthieme-connect.com

The future of urea synthesis will involve integrating these green principles to develop processes that are not only chemically efficient but also environmentally and economically sustainable.

Table 2: Comparison of Synthetic Methodologies for Ureas based on Green Chemistry Principles

MethodologyReagentsConditionsKey Green Advantage(s)Reference
Traditional Isocyanate RouteAmine, Phosgene (to make isocyanate)Varies, often requires solventsNone (uses highly toxic reagent)-
Direct CO₂ UtilizationAmine, CO₂, Dehydrating AgentAtmospheric pressure, Room temp.Avoids toxic reagents, uses renewable feedstock (CO₂), mild conditions. organic-chemistry.orgbohrium.com
"On-Water" SynthesisIsocyanate, AmineWater, Room temp.Avoids volatile organic compounds (VOCs), simple product isolation. organic-chemistry.org
Electrochemical SynthesisAmine, CO₂, O₂Low potential, Ambient temp.Uses renewable energy, mild conditions, high conversion rates. nih.govacs.org
Selenium-Catalyzed CarbonylationAmine, CO, O₂0.1 MPa, 20°C, Solvent-freeCatalytic, mild conditions, solvent-free, high yield. thieme-connect.com
Ruthenium-Pincer CatalyzedMethanol, AmineCatalyticHighly atom-economical (H₂ is only byproduct), no additives needed. organic-chemistry.org

Concluding Remarks and Future Perspectives for 4 Fluoro 2 Methylphenyl Urea Research

Synthesis of Key Research Findings

(4-fluoro-2-methylphenyl)urea serves as a crucial intermediate and a core structural motif in the synthesis of a variety of more complex molecules with significant biological activities. Research has primarily highlighted its role as a building block in the development of potent and selective inhibitors for various enzymes and receptors.

In the realm of pharmacology, derivatives of this compound have shown promise in several therapeutic areas. For instance, it is a key component in the synthesis of pyrrolo[2,3-d]pyrimidine-4-yl and purin-6-yl urea (B33335) compounds, which are under investigation for their potential in treating a range of diseases, including cancer, inflammation, and autoimmune disorders. google.com One notable derivative, N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea (ABT-869 or linifanib), has been identified as a multitargeted inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, demonstrating tumor growth inhibition in preclinical models. nih.gov Another significant application is in the development of NK1 receptor antagonists, such as Vestipitant, for which the (4-fluoro-2-methylphenyl)piperazine core is a key structural feature. researchgate.netacs.org Furthermore, pyrazolyl urea derivatives incorporating the this compound moiety have been explored as potential anti-inflammatory agents through the inhibition of p38α MAPK. core.ac.uk

From a synthetic chemistry perspective, various methods have been developed for the preparation of this compound and its derivatives. These often involve the reaction of 4-fluoro-2-methylaniline (B1329321) with a suitable urea-forming reagent. google.com The reactivity of the urea functionality and the phenyl ring allows for further structural modifications, leading to a diverse library of compounds for biological screening. nih.gov

In agricultural science, while the broader class of urea compounds is extensively used as fertilizers to provide nitrogen for plant growth, specific research on this compound for this purpose is not prominent. infinitygalaxy.orgatmosfermakina.com However, some phenylurea derivatives have been investigated for their herbicidal or pesticidal activities. evitachem.com

Below is a table summarizing some of the key derivatives of this compound and their researched applications.

Derivative NameTherapeutic Area/ApplicationMechanism of Action (if known)
N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea (Linifanib)OncologyInhibitor of VEGF and PDGF receptor tyrosine kinases. nih.gov
VestipitantNeurosciencesPotent and selective NK1 receptor antagonist. researchgate.netacs.org
Pyrazolyl urea derivativesAnti-inflammatoryInhibition of p38α MAPK. core.ac.uk
Pyrrolo[2,3-d]pyrimidine-4-yl and purin-6-yl urea compoundsVarious (Cancer, Inflammation)Not specified. google.com

Identification of Unaddressed Research Questions

Despite the progress made, several research questions concerning this compound remain unanswered. A comprehensive understanding of its toxicological profile is currently lacking. While derivatives are being developed as therapeutic agents, the inherent toxicity of the parent compound has not been thoroughly investigated.

Furthermore, the full extent of its potential applications remains to be explored. While its use as a synthetic intermediate is well-documented, its intrinsic biological activities, if any, are not well characterized. Could this compound itself possess any pharmacological or pesticidal properties?

The structure-activity relationships (SAR) for many of its derivatives are still in the early stages of investigation. A more systematic exploration of how modifications to the this compound core affect biological activity could lead to the design of more potent and selective compounds. nih.gov For example, understanding the impact of the fluorine and methyl substituents on the phenyl ring in terms of binding affinity and metabolic stability is crucial for rational drug design.

Prospective Avenues for Interdisciplinary Research

The future of this compound research lies in fostering collaboration across different scientific disciplines.

Chemistry and Biology: Joint efforts between synthetic chemists and biologists are essential for the rational design, synthesis, and biological evaluation of novel derivatives. High-throughput screening of compound libraries based on the this compound scaffold against a wide range of biological targets could uncover new therapeutic applications. researchgate.net Computational modeling and quantitative structure-activity relationship (QSAR) studies can further guide the synthesis of more effective compounds. nih.gov

Materials Science and Pharmacology: The development of novel drug delivery systems for this compound-based drugs presents an exciting opportunity for interdisciplinary research. Encapsulating these compounds in nanoparticles or other delivery vehicles could enhance their solubility, bioavailability, and target specificity, while minimizing potential side effects.

Agricultural Science and Environmental Chemistry: Collaboration between agricultural scientists and environmental chemists is needed to assess the potential of this compound derivatives as novel pesticides or herbicides. This research should also include a thorough evaluation of their environmental impact, including their persistence, mobility, and potential for bioaccumulation.

Q & A

Q. What are the key steps in synthesizing (4-fluoro-2-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a fluorinated aromatic amine with an isocyanate or via urea-forming reagents like carbodiimides. Critical parameters include:
  • Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility of aromatic intermediates .
  • Reagent Ratios : Stoichiometric excess of the isocyanate (1.2–1.5 equivalents) ensures complete conversion of the amine .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data confirm its structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Fluorine substituents cause splitting patterns (e.g., para-fluoro groups show coupling constants of ~8–9 Hz in aromatic protons). The urea NH protons appear as broad singlets at δ 5.5–6.5 ppm .
  • FT-IR : Urea carbonyl (C=O) stretches at 1640–1680 cm⁻¹; NH stretches at 3200–3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ matches theoretical mass (e.g., C9H10FN2O: m/z 193.0776) .

Advanced Research Questions

Q. How does the fluorinated aromatic ring influence the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : The electron-withdrawing fluorine atom:
  • Enhances Stability : Reduces susceptibility to electrophilic aromatic substitution, improving thermal stability (TGA decomposition >200°C) .
  • Alters Reactivity : Directs nucleophilic attacks to the meta-position of the fluoro group. For hydrolysis studies, acidic conditions (HCl, 60°C) cleave the urea moiety, yielding 4-fluoro-2-methylaniline and CO2 .
    Stability in biological matrices (e.g., PBS buffer, pH 7.4) should be assessed via LC-MS over 24–72 hours to guide pharmacokinetic studies .

Q. What strategies are employed to resolve contradictions in biological activity data for urea derivatives like this compound?

  • Methodological Answer :
  • Dose-Response Reproducibility : Test multiple concentrations (e.g., 1 nM–100 µM) across ≥3 independent assays to account for batch variability .
  • Control Experiments : Include a non-fluorinated analog (e.g., 2-methylphenylurea) to isolate fluorine’s role in bioactivity .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase domains; validate via SPR (surface plasmon resonance) for affinity measurements .

Q. How can derivatization of this compound expand its utility in drug discovery pipelines?

  • Methodological Answer :
  • Functional Group Addition : Introduce sulfonyl or acyl groups via nucleophilic substitution (e.g., using sulfonyl chlorides in pyridine) to modulate solubility .
  • Bioisosteric Replacement : Replace fluorine with trifluoromethyl groups to enhance lipophilicity (logP increase by ~0.5–1.0) and blood-brain barrier penetration .
  • Prodrug Design : Link urea NH to ester moieties for pH-sensitive release in target tissues .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer : Discrepancies arise from:
  • Cell Line Variability : Test in both adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells. HeLa cells often show higher IC50 values due to efflux pump expression .
  • Assay Interference : Urea derivatives may quench fluorescent dyes (e.g., resazurin in MTT assays). Validate cytotoxicity via dual methods (e.g., ATP-luciferase + trypan blue exclusion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.